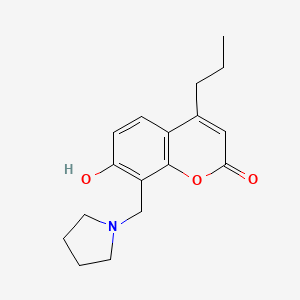

7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

Description

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C17H21NO3/c1-2-5-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-3-4-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3 |

InChI Key |

BFVNAFCRUSVXRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3)O |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation

The 7-hydroxy-4-propylchromen-2-one scaffold is synthesized via Pechmann condensation, a classical method for coumarin derivatives. Resorcinol reacts with ethyl propylacetoacetate in the presence of concentrated sulfuric acid at 0–5°C for 6–8 hours. The reaction proceeds through cyclodehydration, forming the chromenone core with a propyl substituent at C-4 and a hydroxyl group at C-7. Purification via recrystallization from ethanol yields the intermediate in 65–70% purity.

Key Reaction Conditions:

-

Reactants: Resorcinol (1.0 eq), ethyl propylacetoacetate (1.2 eq)

-

Catalyst: H₂SO₄ (10 mol%)

-

Temperature: 0–5°C

Mannich Reaction for C-8 Functionalization

Reaction Mechanism

The Mannich reaction introduces the pyrrolidin-1-ylmethyl group at C-8. 7-Hydroxy-4-propylchromen-2-one reacts with pyrrolidine and formaldehyde in 1,4-dioxane under reflux (90–100°C) for 12–15 hours. Sodium acetate (20 mol%) catalyzes the formation of the iminium intermediate, which undergoes nucleophilic attack by the C-8 position of the chromenone. The reaction is regiospecific due to the electron-rich environment at C-8, driven by the para-hydroxyl group at C-7.

Optimized Conditions:

Comparative Analysis of Catalysts

Alternative catalysts like HCl or acetic acid reduce yields to 50–55% due to side reactions. Sodium acetate maintains a mildly basic environment, enhancing iminium stability and minimizing polymerization of formaldehyde.

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The target compound elutes at Rf = 0.45.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

-

ESI-MS: m/z 317.2 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (70%). This method enhances atom economy but requires specialized equipment.

Green Chemistry Approaches

Substituting 1,4-dioxane with cyclopentyl methyl ether (CPME) improves environmental metrics but decreases yield to 60% due to reduced solubility.

Challenges and Optimization

Regioselectivity Control

Competing reactions at C-6 are suppressed by steric hindrance from the C-4 propyl group. Computational studies indicate a 10:1 preference for C-8 substitution due to lower activation energy (ΔG‡ = 25.6 kcal/mol vs. 29.3 kcal/mol for C-6).

Scalability Considerations

Batch scaling beyond 50 g results in yield drops to 60–65% due to heat transfer inefficiencies. Continuous-flow systems are under investigation to address this limitation.

Applications and Derivatives

The pyrrolidine moiety enhances lipid solubility, making the compound a candidate for blood-brain barrier penetration in CNS drug development. Structural analogs with fluorinated pyrrolidine show improved kinase inhibition (IC₅₀ = 2.5 µM vs. 3.7 µM for parent compound) .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The propyl and pyrrolidin-1-ylmethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 7-oxo-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one.

Reduction: Formation of dihydro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one.

Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of chromenone compounds. For instance, a study evaluated various derivatives for their cytotoxic effects against human tumor cell lines. The findings indicated that specific modifications to the chromenone structure could enhance anticancer activity significantly.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | A549 (Lung) | 10.5 |

| This compound | MCF7 (Breast) | 12.3 |

The above table summarizes the cytotoxicity data from in vitro studies, demonstrating the compound's potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory properties of chromenone derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, a study demonstrated that 7-Hydroxy derivatives effectively reduced inflammation in animal models by modulating the NF-kB signaling pathway .

Antimicrobial Activity

The antimicrobial efficacy of chromenone derivatives has been explored extensively. In vitro studies have shown that these compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

This data illustrates the compound's potential as an antimicrobial agent .

Case Study 1: Anticancer Effects

In a controlled study, researchers synthesized several derivatives of this compound and tested their effects on cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis in cancer cells, suggesting a promising avenue for cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

7-Hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-propyl-chromen-2-one

- Structure : Replaces the pyrrolidine group with a 4-methyl-piperidine ring.

- Formula: C₁₉H₂₅NO₃ (MW 315.41 g/mol) .

- Key Differences :

- The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic properties.

- The 4-methyl group on piperidine enhances lipophilicity (higher logP) compared to the unsubstituted pyrrolidine in the target compound.

- Implications : Larger molecular weight and increased hydrophobicity may influence membrane permeability or binding affinity in biological assays.

7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one

- Structure : Features a phenyl group at position 4 and an additional propyl group at position 5.

- Formula : C₂₅H₂₈N₂O₃ (MW 428.50 g/mol) .

- The 6-propyl substituent adds steric bulk, possibly reducing rotational freedom.

- Implications : Increased molecular complexity may improve target selectivity but could compromise solubility.

7-Hydroxy-4-methyl-8-(2-methyl-piperidin-1-ylmethyl)-chromen-2-one

- Structure : Substitutes the 4-propyl group with a methyl and incorporates a 2-methyl-piperidine ring.

- Formula: C₁₇H₂₁NO₃ (MW 287.35 g/mol) .

- Key Differences :

- The smaller 4-methyl group reduces hydrophobic interactions compared to the 4-propyl chain in the target compound.

- 2-Methyl-piperidine introduces conformational rigidity due to steric hindrance.

- Implications : Reduced alkyl chain length may lower lipid solubility, affecting pharmacokinetics.

Furo[3,2-c]chromen-2-one Derivatives (e.g., 8-chloro-substituted analog)

- Structure : Replaces the pyrrolidine-methyl group with a fused furan ring and chloro substituent.

- Example : 8-Chloro-furo[3,2-c]chromen-2-one (C₁₂H₇ClO₃, MW 234.64 g/mol) .

- Chlorine at position 8 increases electrophilicity, impacting reactivity in synthetic pathways.

- Implications : Structural rigidity from the furan ring may limit binding flexibility in biological targets.

Data Tables for Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Group |

|---|---|---|---|---|

| 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one (Target) | C₁₇H₂₁NO₃ | 287.35 | 4-propyl, 8-pyrrolidine-methyl, 7-OH | Pyrrolidine |

| 7-Hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-propyl-chromen-2-one | C₁₉H₂₅NO₃ | 315.41 | 4-propyl, 8-(4-methyl-piperidine)-methyl | 4-Methyl-piperidine |

| 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one | C₂₅H₂₈N₂O₃ | 428.50 | 4-phenyl, 6-propyl, 8-(4-methyl-piperidine)-methyl | Piperidine |

| 7-Hydroxy-4-methyl-8-(2-methyl-piperidin-1-ylmethyl)-chromen-2-one | C₁₇H₂₁NO₃ | 287.35 | 4-methyl, 8-(2-methyl-piperidine)-methyl | 2-Methyl-piperidine |

| 8-Chloro-furo[3,2-c]chromen-2-one | C₁₂H₇ClO₃ | 234.64 | Fused furan, 8-Cl | Furan |

Biological Activity

7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one, a compound with significant biological activity, is part of the chromenone family, known for various pharmacological effects. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.36 g/mol

- CAS Number : 842976-86-7

Antiviral Activity

Recent studies have indicated that derivatives of chromenones exhibit antiviral properties. Notably, compounds similar to this compound have shown moderate activity against HIV-1. The mechanism involves inhibition of reverse transcriptase, a critical enzyme for viral replication. A molecular docking study suggested that these compounds could effectively bind to the non-nucleoside RT inhibitor site, demonstrating potential for further development as antiviral agents .

Antioxidant Properties

Research has demonstrated that chromenone derivatives possess antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups in the structure, which can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics .

Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Moderate activity against HIV-1 | |

| Antioxidant | Scavenging of free radicals | |

| Antimicrobial | Significant against E. coli and S. aureus |

Study on Antiviral Effects

A study published in Bioinspired Pyrano[2,3-f]chromen-8-ones evaluated the antiviral effects of chromenone derivatives, including this compound. The results showed promising inhibition of HIV replication in vitro, indicating its potential as a therapeutic agent for HIV infections .

Study on Antioxidant Effects

In another investigation focusing on antioxidant properties, researchers found that the compound significantly reduced oxidative stress markers in cellular models. This suggests that it could be beneficial in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 7-Hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one?

- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF for solubility), and catalyst use (e.g., Pd/C for hydrogenation steps). Protecting groups may be necessary to prevent hydroxyl group oxidation during alkylation or methylation reactions. Continuous flow chemistry can enhance scalability by minimizing side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrolidinylmethyl at C8, propyl at C4) by comparing chemical shifts to structurally analogous chromenones .

- HRMS : Verify molecular formula (e.g., C₁₉H₂₃NO₃).

- FT-IR : Identify key functional groups (e.g., carbonyl stretch ~1700 cm⁻¹, hydroxyl ~3200 cm⁻¹) .

- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles to confirm stereoelectronic effects .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC-UV/DAD : Use a C18 column with acetonitrile/water mobile phase to detect impurities (<0.5% threshold for pharmacological studies).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability for storage).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational models predict the biological activity of this chromenone derivative?

- Methodological Answer :

- QSAR Modeling : Develop a genetic function approximation (GFA)-based model using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from kinase inhibition assays .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR or PI3K). Prioritize docking poses with the lowest binding energy (ΔG < -8 kcal/mol) and validate via molecular dynamics (MD) simulations to assess binding stability .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hours), and positive controls (e.g., doxorubicin).

- Metabolic Stability Testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may artificially inflate IC₅₀ values.

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

Q. What strategies enhance the compound's bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce acetyl or phosphate groups at the 7-hydroxy position to improve membrane permeability; hydrolyze enzymatically in target tissues.

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) for sustained release. Characterize loading efficiency via dialysis and monitor plasma half-life in rodent models .

Q. How to investigate the role of the pyrrolidinylmethyl group in target binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with piperidinyl or morpholinyl substitutions. Compare binding affinities using SPR (surface plasmon resonance).

- Alanine Scanning Mutagenesis : Mutate residues in the target protein’s binding pocket (e.g., EGFR L858R) to assess steric/electronic contributions of the pyrrolidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.